Ethyl 8-(2-fluorophenyl)-8-oxooctanoate
Description
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate is a fluorinated aromatic β-ketoester characterized by an eight-carbon aliphatic chain terminating in an ethyl ester group and a 2-fluorophenyl ketone moiety. Its molecular formula is C₁₆H₁₉FO₃, with a molecular weight of 278.32 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
ethyl 8-(2-fluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPXEHTWXJZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645634 | |
| Record name | Ethyl 8-(2-fluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-44-1 | |
| Record name | Ethyl 8-(2-fluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-fluorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(2-fluorophenyl)-8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(2-fluorophenyl)-8-oxooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: 8-(2-fluorophenyl)-8-oxooctanoic acid.
Reduction: 8-(2-fluorophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-(2-fluorophenyl)-8-oxooctanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorine atom on the phenyl ring may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OC₂H₅) reduce ketone electrophilicity but improve solubility in polar solvents .
Physicochemical Properties
Insights :
- The 2-fluorophenyl derivative exhibits intermediate lipophilicity (LogP ~3.2), balancing membrane permeability and aqueous solubility.
- Alkyl substituents (e.g., cyclopropyl in ) reduce aromatic interactions, favoring crystallization.
Biological Activity
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate is a synthetic organic compound that has gained attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 280.34 g/mol, this compound features a unique structure that includes an ethyl ester group and a fluorinated phenyl moiety. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Fluorinated Phenyl Group : The presence of the fluorine atom can influence the compound's reactivity and interaction with biological targets.
- Keto Functional Group : This group may play a significant role in the compound's biological activity through enzyme interaction.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.34 g/mol |
| Chemical Structure | Ethyl ester with fluorinated phenyl group |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition : The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
2. Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
3. Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, although specific studies are needed to confirm this activity.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interaction with enzyme active sites |
| Antimicrobial Activity | Effectiveness against bacterial strains |
| Anti-inflammatory Activity | Modulation of inflammatory pathways |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against common bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its anti-inflammatory properties using in vitro models. The findings suggested that it could significantly reduce inflammation markers, indicating its potential therapeutic applications in inflammatory diseases.
Table 3: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth |
| Anti-inflammatory Effects | Reduction in inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
